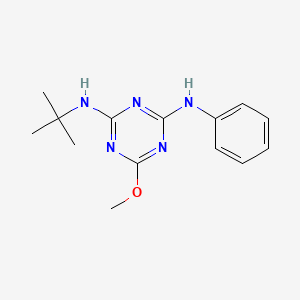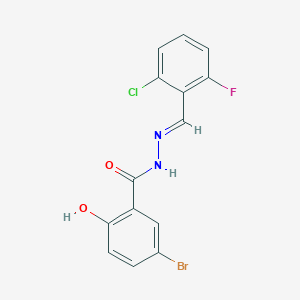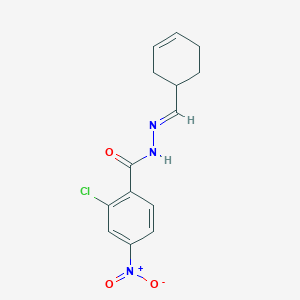![molecular formula C17H15FN2O4 B3854609 1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3854609.png)
1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate
Übersicht
Beschreibung
1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate, also known as FPPP, is a chemical compound that has gained attention in scientific research due to its potential in the field of medicine. FPPP belongs to the class of pyrazine derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate involves its interaction with the dopamine transporter. This compound binds to the transporter and inhibits its activity, leading to an increase in dopamine levels in the brain. This increase in dopamine has been shown to have a positive effect on the symptoms of Parkinson's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in animal models. It has been shown to increase dopamine levels in the brain, leading to an improvement in motor function in animals with Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential application in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate in lab experiments include its high purity and yield, making it a reliable compound for scientific research. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are many future directions for the study of 1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate. One potential direction is the exploration of its application in the treatment of other neurological disorders, such as schizophrenia and addiction. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential for use in combination with other drugs for the treatment of Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate has been studied for its potential application in the field of medicine. It has been shown to have an inhibitory effect on the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This activity has led to the exploration of this compound as a potential treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2.C4H4O4/c14-11-5-3-10(4-6-11)13-12-2-1-8-16(12)9-7-15-13;5-3(6)1-2-4(7)8/h1-6,8H,7,9H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXZWFOJIHMJIB-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(=N1)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C=CC=C2C(=N1)C3=CC=C(C=C3)F.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



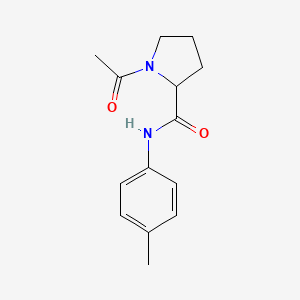
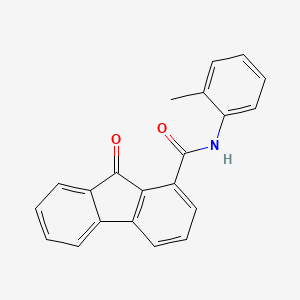
![4-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B3854557.png)
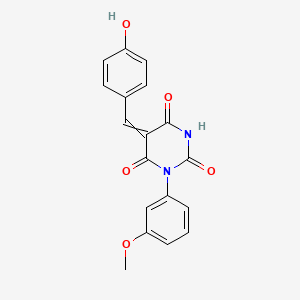
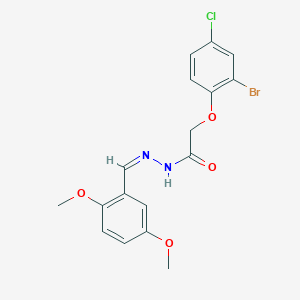
![ethyl 4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzoate](/img/structure/B3854572.png)
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-3-iodobenzohydrazide](/img/structure/B3854575.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-4-bromobenzohydrazide](/img/structure/B3854583.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-chloro-10H-phenothiazine dihydrochloride](/img/structure/B3854593.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B3854596.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3854598.png)
